3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate
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Overview
Description
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate typically involves the coupling of diazonium salts with aromatic compounds. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a suitable aromatic compound under basic conditions . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction temperature is maintained at a moderate level to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoisomerization can affect various biological pathways and molecular targets, making it useful in applications such as photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Azo dyes: Compounds with similar azo groups, such as methyl orange and Congo red.
Coumarin-based azo dyes: Compounds with coumarin moieties, known for their fluorescence properties.
Uniqueness
3-((4-(Diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium acetate stands out due to its unique combination of structural features, including the diethylamino and pyrazolium groups. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
94133-88-7 |
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Molecular Formula |
C22H28N5.C2H3O2 C24H31N5O2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[(1,2-dimethyl-5-phenylpyrazol-2-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;acetate |
InChI |
InChI=1S/C22H28N5.C2H4O2/c1-6-27(7-2)19-13-14-20(17(3)15-19)23-24-22-16-21(25(4)26(22)5)18-11-9-8-10-12-18;1-2(3)4/h8-16H,6-7H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
HPZPUJJLIZUXDX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
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